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Compound of Interest

Compound Name: 8-(Trifluoromethyl)chroman-4-one

Cat. No.: B1390880

An In-depth Technical Guide to 8-
(Trifluoromethyl)chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman-4-
one Scaffold and the Trifluoromethyl Moiety

The chroman-4-one framework, a heterocyclic system consisting of a benzene ring fused to a
dihydropyranone ring, is a privileged scaffold in medicinal chemistry. These structures serve as
crucial intermediates in the synthesis of a wide array of bioactive molecules, including
flavonoids and their derivatives.[1] Chroman-4-ones themselves exhibit a diverse range of
biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial
properties.

The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a
cornerstone of modern drug design. This is due to the unique properties conferred by this
moiety, including increased lipophilicity, which can enhance membrane permeability, and
improved metabolic stability, which can prolong the in vivo lifetime of a drug candidate. The
potent electron-withdrawing nature of the -CF3 group also modulates the electronic properties
of the parent molecule, potentially leading to enhanced binding affinity with biological targets.
Consequently, 8-(trifluoromethyl)chroman-4-one represents a molecule of significant interest
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for synthetic chemists and drug discovery professionals, merging a versatile heterocyclic core

with a functionally critical substituent.

Physicochemical Properties

Precise experimental data for 8-(Trifluoromethyl)chroman-4-one is not widely available in the

cited literature. However, key identifiers are known, and properties can be inferred from closely

related isomers and structural analogs. Commercial suppliers list the compound as a solid at

room temperature.[2]

For comparative purposes, the physical properties of the isomeric compound, 7-

(Trifluoromethyl)chroman-4-one, are presented below. It is anticipated that the 8-trifluoromethyl

isomer would exhibit comparable, though not identical, properties.

Property Value Source
CAS Number 890839-66-4 [31[4]
Molecular Formula C10H7F30:2 [3114]
Molecular Weight 216.16 g/mol [2][3][4]
Appearance Solid [2]
] ] Data not available (7-isomer:
Melting Point [5]
72-74 °C)
- ) Data not available (7-isomer:
Boiling Point [51[6]
283 °C at 760 mmHg)
) Data not available (7-isomer:
Density [5]
1.374 g/lcm3)
Expected to be soluble in
N common organic solvents
Solubility

(e.g., CHz2CIz, Ether, Benzene).

[5] Insoluble in water.[7]

Spectroscopic Characterization (Predicted)
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While specific spectra for 8-(Trifluoromethyl)chroman-4-one were not found, its spectral
characteristics can be reliably predicted based on the known structure and data from
analogous compounds.[1][8][9][10]

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic
and aliphatic protons.

o Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex
multiplet or as distinct doublets and triplets in the downfield region (approx. & 7.0-8.0 ppm).
The coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group at
the C8 position.

o Methylene Protons at C2 (2H): The protons on the carbon adjacent to the ether oxygen will
appear as a triplet around 4 4.5 ppm.

» Methylene Protons at C3 (2H): The protons on the carbon adjacent to the carbonyl group will
appear as a triplet around 4 2.8 ppm.

3C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

e Carbonyl Carbon (C4): A characteristic signal will be observed far downfield, typically above
0 190 ppm.

o Aromatic Carbons: Six distinct signals are expected in the aromatic region (6 110-160 ppm).
The carbon attached to the trifluoromethyl group (C8) and the trifluoromethyl carbon itself will
show characteristic quartet splitting due to C-F coupling. The CFs signal itself is expected
around 6 123 ppm with a large coupling constant (*{JCF = 270 Hz).[11][12]

 Aliphatic Carbons: The C2 and C3 carbons will appear in the upfield region, with C2
(adjacent to oxygen) being more downfield (approx. d 67 ppm) than C3 (approx. & 37 ppm).

[1]

Infrared (IR) Spectroscopy
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The IR spectrum is a valuable tool for identifying key functional groups.

C=0 Stretch: A strong, sharp absorption band is expected in the region of 1680-1690 cm™1,
characteristic of an aryl ketone.[1]

o C-F Stretches: Strong absorption bands associated with the C-F bonds of the trifluoromethyl
group will be present in the 1350-1100 cm~1 region.

e Ar-H Stretches: Peaks corresponding to the aromatic C-H stretching vibrations will be
observed just above 3000 cm™1.

e C-O Stretch: An absorption corresponding to the aryl ether C-O bond will be visible around
1250 cm~1.

Synthesis and Reaction Chemistry
Plausible Synthetic Pathway

A definitive, optimized protocol for 8-(Trifluoromethyl)chroman-4-one is not detailed in the
reviewed literature. However, a robust synthesis can be designed based on well-established
methods for chroman-4-one formation, primarily the intramolecular Friedel-Crafts acylation of a
corresponding 3-phenoxypropionic acid.[13]

The logical precursor for this synthesis would be 3-(2-(trifluoromethyl)phenoxy)propionic acid.

Diagram: Synthetic Pathway via Intramolecular Friedel-Crafts Acylation
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Reaction Scheme

(3»(2-(trifluoromethyl)phenoxy)propionic acid POWEZSS‘(}:Z”CSSQ g PA) (8-(Trif|uoromethyl)chroman—4-one)

Step-by-Step Protocol

1. Preparation of 3-(2-(trifluoromethyl)phenoxy)propionic acid 2. Intramolecular Friedel-Crafts Acylation (Cyclization) 3. Work-up and Purification

8-(Trifluoromethyl)chroman-4-one

C4 Ketone Benzene Ring

Carbonyl Reactivibr a-Carbon Reactivity

Condensation
(Base, R-CHO)

Aromaéc Ring Reactivity

Reduction
(e.g., NaBHa)
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i

Derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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